molecular formula C8H16ClNO2 B12354241 2-[(1R,2R)-2-aminocyclohexyl]acetic acid hydrochloride

2-[(1R,2R)-2-aminocyclohexyl]acetic acid hydrochloride

Cat. No.: B12354241
M. Wt: 193.67 g/mol
InChI Key: BPTNBYSJBPNHML-ZJLYAJKPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rac-2-[(1R,2R)-2-aminocyclohexyl]acetic acid hydrochloride is a chemical compound with the molecular formula C8H16ClNO2 and a molecular weight of 193.67 g/mol . This compound is primarily used in research and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-2-[(1R,2R)-2-aminocyclohexyl]acetic acid hydrochloride typically involves the reaction of 2-aminocyclohexanol with acetic anhydride, followed by hydrochloric acid treatment to form the hydrochloride salt . The reaction conditions often include:

    Temperature: Room temperature to 50°C

    Solvent: Methanol or ethanol

    Catalyst: Acid catalysts like hydrochloric acid

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

    Bulk Reactors: Large-scale reactors to handle the increased volume

    Purification: Techniques such as crystallization and filtration to ensure high purity

    Quality Control: Rigorous testing to meet industrial standards

Chemical Reactions Analysis

Types of Reactions

Rac-2-[(1R,2R)-2-aminocyclohexyl]acetic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or aldehydes

    Reduction: Reduction reactions can convert it to amines or alcohols

    Substitution: Nucleophilic substitution reactions can introduce different functional groups

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides or acyl chlorides in the presence of a base

Major Products Formed

    Oxidation: Ketones or aldehydes

    Reduction: Amines or alcohols

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Rac-2-[(1R,2R)-2-aminocyclohexyl]acetic acid hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules

    Biology: Studied for its potential effects on cellular processes and signaling pathways

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Rac-2-[(1R,2R)-2-aminocyclohexyl]acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to:

    Bind to Receptors: Interact with specific receptors on cell surfaces

    Modulate Enzymes: Affect the activity of enzymes involved in metabolic pathways

    Influence Signaling Pathways: Alter cellular signaling pathways, leading to changes in cellular functions

Comparison with Similar Compounds

Similar Compounds

  • Rac-2-[(1R,2R)-2-aminocyclopentyl]acetic acid hydrochloride
  • Rac-2-[(1R,2R)-2-aminomethyl)cyclopropyl]acetic acid hydrochloride

Uniqueness

Rac-2-[(1R,2R)-2-aminocyclohexyl]acetic acid hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its larger cyclohexyl ring compared to cyclopentyl or cyclopropyl analogs provides different steric and electronic effects, influencing its reactivity and interactions with biological targets.

Properties

Molecular Formula

C8H16ClNO2

Molecular Weight

193.67 g/mol

IUPAC Name

2-[(1R,2R)-2-aminocyclohexyl]acetic acid;hydrochloride

InChI

InChI=1S/C8H15NO2.ClH/c9-7-4-2-1-3-6(7)5-8(10)11;/h6-7H,1-5,9H2,(H,10,11);1H/t6-,7-;/m1./s1

InChI Key

BPTNBYSJBPNHML-ZJLYAJKPSA-N

Isomeric SMILES

C1CC[C@H]([C@H](C1)CC(=O)O)N.Cl

Canonical SMILES

C1CCC(C(C1)CC(=O)O)N.Cl

Origin of Product

United States

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